2-[(2-chlorobenzyl)sulfanyl]-9-(2,3,4-trimethoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-chlorobenzyl)sulfanyl]-9-(2,3,4-trimethoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a complex organic compound that belongs to the class of triazoloquinazolines. This compound is characterized by its unique structure, which includes a triazoloquinazoline core, a chlorobenzyl group, and a trimethoxyphenyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-chlorobenzyl)sulfanyl]-9-(2,3,4-trimethoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one typically involves multiple steps:
Formation of the Triazoloquinazoline Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the triazoloquinazoline core.
Introduction of the Chlorobenzyl Group: The chlorobenzyl group is introduced through a nucleophilic substitution reaction, where a suitable chlorobenzyl halide reacts with the triazoloquinazoline intermediate.
Attachment of the Trimethoxyphenyl Group: The trimethoxyphenyl group is attached via a coupling reaction, often using palladium-catalyzed cross-coupling techniques.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and efficient purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines or alcohols, depending on the target functional group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.
Biology
In biological research, 2-[(2-chlorobenzyl)sulfanyl]-9-(2,3,4-trimethoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine
The compound’s potential therapeutic effects are explored in medicinal chemistry, particularly for its ability to interact with specific biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound may be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2-[(2-chlorobenzyl)sulfanyl]-9-(2,3,4-trimethoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2-chlorobenzyl)sulfanyl]-3-(4-chlorophenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one
- 2-[(2-chlorobenzyl)sulfanyl]-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one
Uniqueness
What sets 2-[(2-chlorobenzyl)sulfanyl]-9-(2,3,4-trimethoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one apart is its unique combination of functional groups and structural features. The presence of the triazoloquinazoline core, along with the chlorobenzyl and trimethoxyphenyl groups, provides a distinct set of chemical and biological properties that are not found in the similar compounds listed above.
Properties
Molecular Formula |
C25H25ClN4O4S |
---|---|
Molecular Weight |
513.0 g/mol |
IUPAC Name |
2-[(2-chlorophenyl)methylsulfanyl]-9-(2,3,4-trimethoxyphenyl)-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one |
InChI |
InChI=1S/C25H25ClN4O4S/c1-32-19-12-11-15(22(33-2)23(19)34-3)21-20-17(9-6-10-18(20)31)27-24-28-25(29-30(21)24)35-13-14-7-4-5-8-16(14)26/h4-5,7-8,11-12,21H,6,9-10,13H2,1-3H3,(H,27,28,29) |
InChI Key |
YGNUWULANPAFNX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)C2C3=C(CCCC3=O)NC4=NC(=NN24)SCC5=CC=CC=C5Cl)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.